6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
Description
6-Bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a bromine atom at position 6, a methoxy group at position 7, and a tetrazole ring at position 3 of the chromenone core. The tetrazole moiety enhances hydrogen-bonding capacity and metabolic stability, making it a key pharmacophore in medicinal chemistry. Although specific biological data for this compound are absent in the evidence, structurally related analogs exhibit activities such as GPR35 agonism, antiviral, and antiproliferative effects .
Properties
Molecular Formula |
C11H7BrN4O3 |
|---|---|
Molecular Weight |
323.10 g/mol |
IUPAC Name |
6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
InChI Key |
BPQNNRVXFAYIEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one generally follows a multi-step approach:
Step 1: Bromination of Coumarin Precursor
Introduction of the bromine atom at the 6th position is commonly achieved by selective bromination of a suitably substituted coumarin or chromen-2-one precursor. This step requires controlled conditions to avoid polybromination or substitution at undesired positions.Step 2: Methoxylation at Position 7
The methoxy group is introduced typically via methylation of a 7-hydroxy intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Alternatively, starting from a 7-methoxy coumarin precursor can simplify this step.Step 3: Tetrazole Ring Formation at Position 3
The tetrazole moiety is introduced by converting a nitrile or related functional group at position 3 into the tetrazole ring. This is often performed by reaction with sodium azide under acidic or basic catalysis, promoting cycloaddition to form the tetrazole heterocycle.
These steps require precise control of reaction conditions including temperature, solvent choice, catalysts, and reaction time to ensure regioselectivity and optimal yields.
Detailed Synthetic Route Example
A representative synthetic route reported involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid) at controlled temperature | 6-Bromo-coumarin intermediate |
| 2 | Methoxylation | Methyl iodide or dimethyl sulfate with base (e.g., K2CO3) in DMF or acetone | 6-Bromo-7-methoxy-coumarin |
| 3 | Tetrazole ring formation | Sodium azide with nitrile precursor in acidic or basic medium, often with heating | 6-Bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one |
This sequence ensures the selective installation of each functional group with minimal side reactions.
Alternative Synthetic Approaches
Direct Substitution at 7-Hydroxy Position:
Starting from 6-bromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, methylation of the hydroxyl group using methylating agents under basic conditions can yield the methoxy derivative. This approach leverages the hydroxyl intermediate and is useful when the hydroxy compound is more accessible.Tetrazole Formation via Azide Cycloaddition:
The tetrazole ring can be formed by cycloaddition of azide ion to a nitrile group on the coumarin scaffold. This is a well-established method for tetrazole synthesis, often performed under reflux in polar aprotic solvents.
Reaction Conditions and Optimization
Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetic acid, chosen based on solubility and reaction compatibility.
Temperature: Bromination and methoxylation are typically carried out at room temperature to moderate heat (25–80°C), while tetrazole formation often requires reflux conditions (80–120°C) to drive cycloaddition.
Catalysts and Bases: Potassium carbonate (K2CO3) or potassium hydroxide (KOH) are frequently used bases for methylation and substitution reactions. Acidic conditions may be used during tetrazole ring formation to facilitate cyclization.
Reaction Time: Most steps require 1–4 hours, with monitoring by TLC or HPLC to determine completion.
Data Summary Table: Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Notes |
|---|---|---|---|
| Bromination | Br2 or NBS in acetic acid or chloroform | 0–25°C, 1–2 h | Selective bromination at position 6 |
| Methoxylation | Methyl iodide or dimethyl sulfate + K2CO3 | 25–60°C, 2–3 h | Converts 7-hydroxy to 7-methoxy |
| Tetrazole ring formation | Sodium azide + acid/base catalyst | Reflux 80–120°C, 3–4 h | Cycloaddition to form tetrazole ring |
| Alternative methylation | Methylation of 7-hydroxy intermediate | KOH + methyl iodide, RT, 2h | Useful if hydroxy intermediate is available |
Research Findings and Notes
The bromination step is critical for regioselectivity; over-bromination or substitution at other positions can complicate purification.
The methoxylation step is typically high-yielding when performed under basic conditions with methyl iodide, but care must be taken to avoid demethylation or side reactions.
The tetrazole ring formation via azide cycloaddition is a well-established method, providing good yields and high purity of the tetrazole-functionalized coumarin.
Industrial synthesis may incorporate continuous flow chemistry to improve scalability and reduce hazardous reagent exposure, especially for azide handling.
The compound’s biological relevance motivates optimization of synthesis for purity and yield, as the tetrazole ring enhances binding affinity in pharmacological targets.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the chromenone ring.
Reduction: Reduction reactions could modify the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted chromenones.
Scientific Research Applications
Anticancer Research
One of the most promising applications of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is in anticancer research. Compounds with similar structures have demonstrated antiproliferative effects against various human tumor cell lines. The presence of the tetrazole ring is often linked to enhanced biological activities, including enzyme inhibition and modulation of signaling pathways, which are crucial in cancer progression.
Enzyme Inhibition
Research indicates that this compound may interact with various molecular targets, including enzymes involved in cellular signaling pathways. Its ability to inhibit specific enzymes suggests potential therapeutic applications in diseases characterized by dysregulated enzyme activity. This opens avenues for drug development aimed at treating conditions such as cancer and other proliferative disorders.
Synthesis and Production
The synthesis of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. Industrial production may utilize continuous flow chemistry and green chemistry principles to enhance efficiency and sustainability. This aspect is crucial for scaling up production while minimizing environmental impact.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antiproliferative Effects : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against breast cancer cell lines, suggesting potential for development into a therapeutic agent.
- Mechanistic Studies : Investigations into the interaction mechanisms revealed that 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one could modulate key signaling pathways involved in cancer cell survival and proliferation.
- Enzyme Targeting : Research indicated that this compound effectively inhibits specific enzymes linked to cancer metabolism, further supporting its role in anticancer strategies.
Mechanism of Action
The mechanism of action for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, methoxy, and tetrazole groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Differing Substituents on the Chromenone Core
Substituents on the chromenone ring significantly influence biological activity and physicochemical properties. For example:
- 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (Compound 50, ): This analog replaces the methoxy group with hydroxy and nitro substituents at positions 7 and 8, respectively. It demonstrates potent GPR35 agonism (EC₅₀ = 5.8 nM), highlighting how electron-withdrawing groups (e.g., nitro) enhance receptor binding .
Table 1: Substituent Effects on Chromenone Derivatives
Influence of Heterocyclic Substituents at Position 3
The 3-position heterocycle dictates molecular interactions:
- Tetrazole vs. Thiazole/Imidazothiazole : The tetrazole group in the target compound offers superior hydrogen-bonding capability compared to thiazole (e.g., 6-bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one, ) or imidazothiazole derivatives (). This likely enhances receptor binding, as seen in GPR35-targeted compounds .
- Antiviral Activity : 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives () inhibit viral replication, but their activity is highly sensitive to substituent changes. The tetrazole’s smaller size and polarity may improve target selectivity compared to bulkier heterocycles .
Physical-Chemical Properties
- Thermal Stability: Tetrazole-containing compounds like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C (), implying that the target compound’s fused chromenone-tetrazole system may offer similar or enhanced stability .
- Solubility: The tetrazole group in 6-Bromo-2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one () confers DMSO solubility, a trait likely shared by the target compound .
Biological Activity
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the chromen-2-one class. Its unique structure, featuring a bromine atom at the 6th position, a methoxy group at the 7th position, and a tetrazole ring at the 3rd position, contributes to its significant biological activities, particularly in anticancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is C₁₁H₇BrN₄O₃, with a molecular weight of approximately 305.09 g/mol. The compound's structural features are summarized in the table below:
| Component | Position | Description |
|---|---|---|
| Bromine | 6th | Halogen substituent |
| Methoxy | 7th | Alkoxy group |
| Tetrazole | 3rd | Heterocyclic ring |
Biological Activity
Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The presence of the tetrazole ring enhances its biological activity by facilitating interactions with key molecular targets involved in cancer progression.
Anticancer Activity
Several studies have assessed the anticancer potential of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma). For instance, it demonstrated an IC₅₀ value comparable to established chemotherapeutic agents, indicating potent antiproliferative properties .
- Mechanism of Action : The compound's mechanism involves interference with cellular signaling pathways and inhibition of specific enzymes crucial for tumor growth. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and caspase-7 while downregulating anti-apoptotic factors .
Structure-Activity Relationship (SAR)
The biological activity of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can be attributed to its unique structural components. Comparative studies with structurally similar compounds reveal insights into its SAR:
| Compound Name | Key Differences | IC₅₀ (µM) |
|---|---|---|
| 7-Hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Lacks bromine at position 6 | Higher than 10 |
| 6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Lacks methoxy at position 7 | Higher than 15 |
| 6-Bromo-7-hydroxy-2H-chromen-2-one | Lacks tetrazole | Higher than 20 |
The presence of both bromine and tetrazole groups appears critical for enhancing anticancer activity .
Case Studies
Case Study: Inhibition of Tumor Cell Growth
A study evaluated the effects of various derivatives of chromenone compounds on tumor cell lines. Among them, 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one exhibited superior antiproliferative effects, with an IC₅₀ value significantly lower than many tested analogs. This finding underscores its potential as a lead compound for developing new anticancer therapies .
Case Study: Enzyme Inhibition
Research focused on the enzyme inhibitory properties of this compound revealed its ability to inhibit kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased rates of apoptosis in treated cells .
Q & A
Q. What experimental controls are essential when evaluating biological activity to account for solvent interference (e.g., DMSO)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
